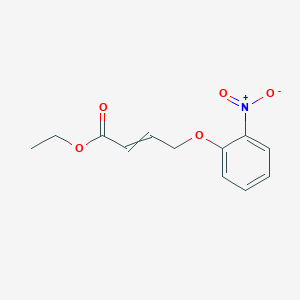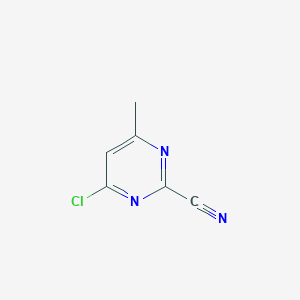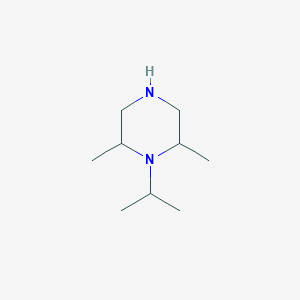
1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine is a compound that features a thiophene ring and a triazole ring connected through a methanimine linkage
Preparation Methods
The synthesis of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine typically involves the reaction of thiophene-3-carbaldehyde with 4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or thiophene ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The thiophene and triazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(thiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine can be compared with other similar compounds such as:
1-(thiophen-2-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: This compound has the thiophene ring at the 2-position instead of the 3-position, which can affect its reactivity and binding properties.
1-(furan-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The furan ring can introduce different electronic properties compared to the thiophene ring, leading to variations in its chemical behavior and applications.
1-(benzothiophen-3-yl)-N-(4H-1,2,4-triazol-4-yl)methanimine: The presence of a benzene ring fused to the thiophene ring can enhance the compound’s stability and π-π stacking interactions.
Properties
Molecular Formula |
C7H6N4S |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
1-thiophen-3-yl-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H6N4S/c1-2-12-4-7(1)3-10-11-5-8-9-6-11/h1-6H |
InChI Key |
YAJDZYZPNMAOEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C=NN2C=NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)

![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![(2S,3aS,4S,7aR)-3a,4-dimethyl-4'-methylidene-octahydrospiro[indene-2,3'-oxolan]-2'-one](/img/structure/B11724904.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(3-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724929.png)

![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
![2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B11724942.png)



